molecular formula C22H24O7 B070968 Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside CAS No. 161765-88-4

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside

Cat. No.: B070968
CAS No.: 161765-88-4
M. Wt: 400.4 g/mol
InChI Key: UQKSBSDJBOGBHB-PHEVYMEASA-N
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Description

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .

Preparation Methods

The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol

Chemical Reactions Analysis

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .

Comparison with Similar Compounds

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and properties.

Properties

IUPAC Name

[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSBSDJBOGBHB-PHEVYMEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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